N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
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Overview
Description
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a chlorophenyl group, a carbamothioyl group, and a cyclopentanecarboxamide moiety. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide typically involves the reaction of 2-chloroaniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-fluorophenyl)carbamothioyl]cyclopentanecarboxamide
- N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide
- N-[(2-methylphenyl)carbamothioyl]cyclopentanecarboxamide
Uniqueness
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-7-3-4-8-11(10)15-13(18)16-12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZEMGFLAEDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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